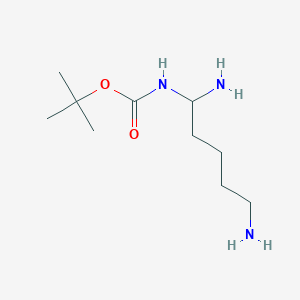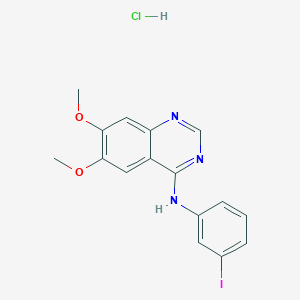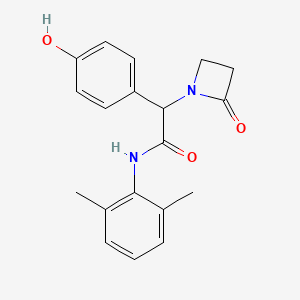
tert-butyl N-(1,5-diaminopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1,5-diaminopentyl)carbamate: is a chemical compound with the molecular formula C10H22N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,5-diaminopentyl)carbamate typically involves the reaction of 1,5-diaminopentane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(1,5-diaminopentyl)carbamate can undergo oxidation reactions, although these are less common.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: The corresponding amine.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(1,5-diaminopentyl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Biology: In biological research, the compound is used to modify peptides and proteins, allowing for the study of their structure and function. It is also used in the synthesis of biologically active molecules .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-butyl N-(1,5-diaminopentyl)carbamate involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation, resulting in the formation of a carbamic acid. This carbamic acid can then undergo decarboxylation to form the free amine . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl (5-oxopentyl)carbamate
- N-(tert-Butoxycarbonyl)-1,5-diaminopentane
Comparison: tert-Butyl N-(1,5-diaminopentyl)carbamate is unique in its ability to act as a protecting group for amines while being easily removable under mild conditions. This makes it particularly valuable in organic synthesis and peptide chemistry. Compared to similar compounds, it offers a balance of stability and ease of removal, making it a preferred choice in many applications .
Eigenschaften
Molekularformel |
C10H23N3O2 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-(1,5-diaminopentyl)carbamate |
InChI |
InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)13-8(12)6-4-5-7-11/h8H,4-7,11-12H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
SNOFDVCLHHEEKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12457506.png)

![N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B12457510.png)
![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B12457518.png)
![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)
![N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)

![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B12457558.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)

